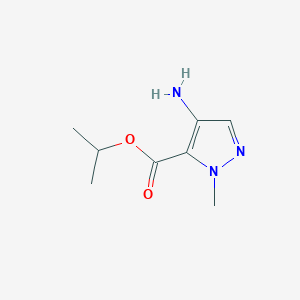
Isopropyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methylpyrazole: A precursor in the synthesis of isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Another ester derivative with similar chemical properties
Uniqueness
This compound is unique due to its specific ester group, which can influence its reactivity and biological activity. The isopropyl ester group may provide different pharmacokinetic properties compared to other ester derivatives, making it a valuable compound for further research and development .
Biological Activity
Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with an isopropyl group and a carboxylate moiety, which enhances its solubility and interaction with biological targets. The general structure can be represented as follows:
Enzyme Inhibition
One of the primary biological activities associated with this compound is its role as an enzyme inhibitor. Studies have shown that it can inhibit various enzymes involved in inflammatory processes and cellular signaling pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole core significantly influence the compound's biological activity. For instance:
- The presence of the isopropyl group enhances lipophilicity, improving binding affinity to target enzymes.
- Variations in substituents at different positions on the pyrazole ring can lead to substantial changes in inhibitory potency against specific enzymes .
Study 1: Inhibition of HIV Replication
In a study evaluating pyrazole-based compounds for anti-HIV activity, this compound was screened alongside other derivatives. Results indicated that certain analogs exhibited significant inhibitory effects on HIV replication without cytotoxicity, suggesting potential for further development as antiviral agents .
Study 2: Anti-inflammatory Activity
A detailed investigation into the anti-inflammatory properties highlighted that this compound effectively inhibited NAAA at low nanomolar concentrations (IC50 values around 0.042 μM). This suggests that it could be a valuable candidate for treating inflammatory conditions .
Table 1: Inhibitory Potency of this compound Against Various Enzymes
| Enzyme | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | 0.042 | Non-covalent inhibition |
| Cyclooxygenase (COX) | TBD | Competitive inhibition |
| Other Enzymes | TBD | Varies by structural modification |
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
propan-2-yl 4-amino-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)13-8(12)7-6(9)4-10-11(7)3/h4-5H,9H2,1-3H3 |
InChI Key |
UXDSDFSUBKMTDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=NN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















